molecular formula C17H11ClN2O2S B1213041 Tilomisole CAS No. 58433-11-7

Tilomisole

货号: B1213041
CAS 编号: 58433-11-7
分子量: 342.8 g/mol
InChI 键: PUYFLGQZLHVTHX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

    替洛米索: (WY-18,251) 是一种具有免疫调节特性的实验性药物。

  • 它已被研究用于治疗某些类型的癌症 .
  • 在结构上,它含有芳基乙酸部分,这部分也存在于许多非甾体抗炎药(NSAIDs)中,如布洛芬。
  • 准备方法

  • 化学反应分析

    • 关于替洛米索所经历的确切反应类型没有广泛报道。
    • 与合成相关的常见试剂和条件仍然未公开。
    • 其反应产生的主要产物没有得到充分的记录。
  • 科学研究应用

      癌症研究: 替洛米索已被探索用于其在癌症治疗中的潜力。

      炎症: 鉴于其抗炎活性,替洛米索可能在控制炎症性疾病方面具有相关性。

  • 作用机制

    • 替洛米索发挥作用的确切机制尚不清楚。
    • 它可能涉及与免疫细胞和信号通路的相互作用。
    • 需要进一步研究以阐明其分子靶标。
  • 与相似化合物的比较

    • 不幸的是,关于与其他化合物的直接比较的信息有限。
    • 由于缺乏比较数据,突出替洛米索的独特性具有挑战性。
  • 相似化合物的比较

    • Unfortunately, there is limited information available regarding direct comparisons with other compounds.
    • Highlighting Tilomisole’s uniqueness is challenging due to the scarcity of comparative data.

    属性

    CAS 编号

    58433-11-7

    分子式

    C17H11ClN2O2S

    分子量

    342.8 g/mol

    IUPAC 名称

    2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid

    InChI

    InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22)

    InChI 键

    PUYFLGQZLHVTHX-UHFFFAOYSA-N

    SMILES

    C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl

    规范 SMILES

    C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl

    Key on ui other cas no.

    58433-11-7

    同义词

    3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid
    NSC 310633
    tilomisole
    Wy 18251
    Wy-18,251
    Wy-18251

    产品来源

    United States

    Synthesis routes and methods I

    Procedure details

    3-(p-Chlorophenyl)-2,3-dihydro-3-hydroxy-thiazolo[3,2-a]-benzimidazole-2-acetic acid, (5.0 g.) is suspended in a solution of 100 ml. of a 6N NCl and 200 ml. of dioxane. The mixture is heated at reflux for 18 hours. The solution is concentrated in vacuo to 50 ml. To the concentrate is added 200 ml. of water, and sufficient 4N NaOH solution to dissolve all the solids. The alkaline solution is made acidic with acetic acid. The solid is collected, washed well with water and airdried. The crude material is recrystallized from dimethoxyethane. The product (2.0 g.) melts at 242°-243° C.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulfonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl) acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
    Name
    3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    reactant
    Reaction Step One
    Name
    ethyl acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
    Yield
    91%

    Synthesis routes and methods III

    Procedure details

    A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulphonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
    Name
    3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    reactant
    Reaction Step One
    Name
    ethyl acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    ethyl acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
    Yield
    91%

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。